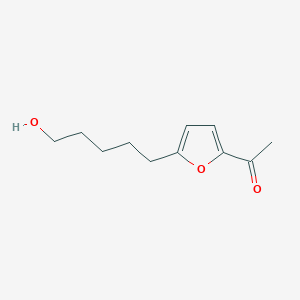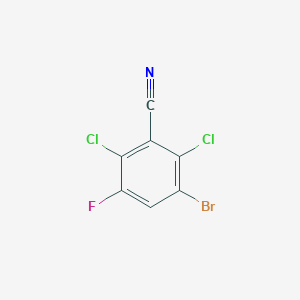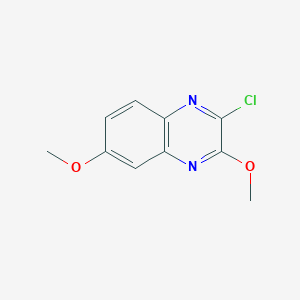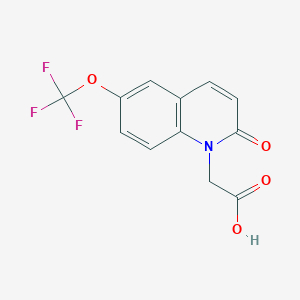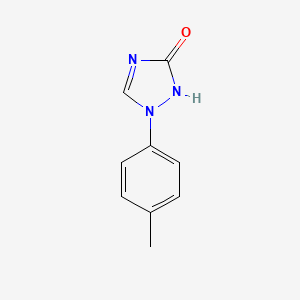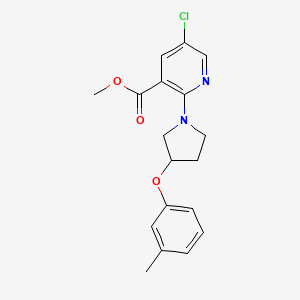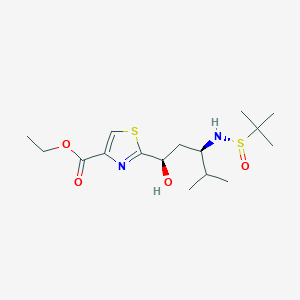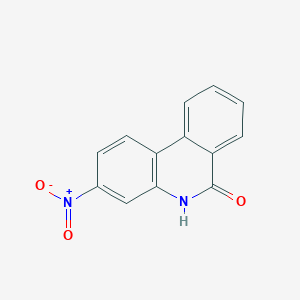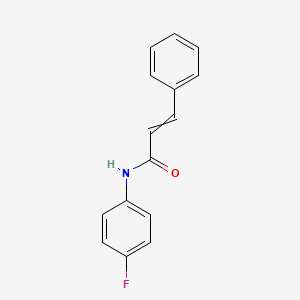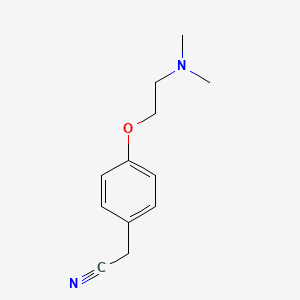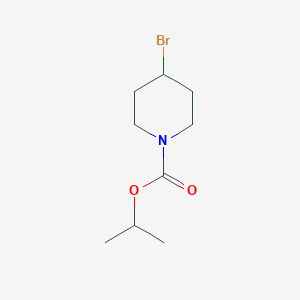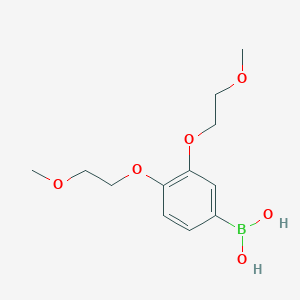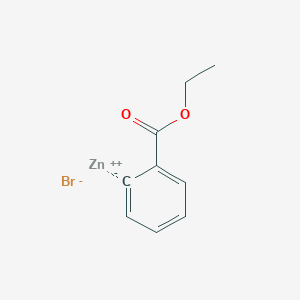
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide: is an organozinc compound with the molecular formula C9H10BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide can be synthesized through the reaction of 2-bromoethyl benzoate with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-ethoxycarbonylphenylzinc bromide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Inert Atmosphere: Reactions are typically carried out under argon or nitrogen to prevent oxidation.
Major Products: The major products formed from reactions involving 2-ethoxycarbonylphenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the major product is often a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 2-ethoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation and nucleophilic addition, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Phenylzinc Bromide: Similar in structure but lacks the ethoxycarbonyl group.
Ethylzinc Bromide: Similar in structure but lacks the phenyl group.
Uniqueness: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are difficult to synthesize using other reagents .
Eigenschaften
Molekularformel |
C9H9BrO2Zn |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
zinc;ethyl benzoate;bromide |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LRSRESIMIGVTLH-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


